molecular formula C14H21N3O3S B5636516 2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide

2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide

Cat. No. B5636516
M. Wt: 311.40 g/mol
InChI Key: HYPSVBWLVWSVPH-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that intricately combine various pharmacophores to achieve desired biological activities. Techniques employed in the synthesis aim to optimize yields, minimize side reactions, and ensure the selectivity of the desired isomers, crucial for the biological efficacy of the final product (Diekema & Jones, 2012).

Molecular Structure Analysis

The molecular structure of this compound, featuring oxazolidinone and thiazolidinone rings, is designed to interact specifically with bacterial ribosomes, inhibiting protein synthesis. The structural elements within these compounds, such as the isopropyl group and the thiazolyl methyl acetamide moiety, contribute to their binding affinity and specificity towards bacterial targets, influencing their antimicrobial potency (Cunico, Gomes, & Vellasco, 2008).

Chemical Reactions and Properties

Chemical reactions involving this compound likely include the formation of the oxazolidinone and thiazolidinone rings through cyclization processes. The chemical properties of the compound are influenced by the functional groups present, which can affect its solubility, stability, and reactivity. These properties are critical for the compound's ability to reach its target in the body and exert its biological effects (Kennedy, 2001).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystallinity, of this compound are essential for its formulation into a drug product. These properties affect the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its efficacy and safety profile (Paruch, Popiołek, & Wujec, 2019).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, stability under physiological conditions, and interaction with biological targets, are critical for the compound's pharmacological activity. The design of such compounds often involves optimizing these properties to enhance their effectiveness as drugs while minimizing potential toxicity (Chidrawar, 2017).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-9(2)11-7-20-14(19)17(11)6-13(18)16(4)5-12-15-10(3)8-21-12/h8-9,11H,5-7H2,1-4H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPSVBWLVWSVPH-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN(C)C(=O)CN2C(COC2=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)CN(C)C(=O)CN2[C@H](COC2=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4S)-4-Isopropyl-2-oxo-1,3-oxazolidin-3-YL]-N-methyl-N-[(4-methyl-1,3-thiazol-2-YL)methyl]acetamide

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